molecular formula C23H17ClF3N3OS B608711 LY 219057 CAS No. 150351-93-2

LY 219057

カタログ番号: B608711
CAS番号: 150351-93-2
分子量: 475.9 g/mol
InChIキー: DFOIEDQSOJASSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY 219057 is a potent, competitive, and specific cholecystokinin (CCK) receptor antagonist targeting the exocrine pancreas . Its primary mechanism involves blocking CCK receptors, which regulate pancreatic enzyme secretion and gastrointestinal motility. Unlike broad-spectrum CCK antagonists, this compound demonstrates high selectivity for pancreatic receptors, minimizing off-target effects .

特性

CAS番号

150351-93-2

分子式

C23H17ClF3N3OS

分子量

475.9 g/mol

IUPAC名

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxo-4,5-diphenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C23H17ClF3N3OS/c24-18-12-11-16(13-17(18)23(25,26)27)28-22(32)30-20(15-9-5-2-6-10-15)19(21(31)29-30)14-7-3-1-4-8-14/h1-13,19-20H,(H,28,32)(H,29,31)

InChIキー

DFOIEDQSOJASSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

正規SMILES

C1=CC=C(C=C1)C2C(N(NC2=O)C(=S)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LY 219057;  LY219057;  LY-219057.

製品の起源

United States

準備方法

合成経路と反応条件: LY 219057 の合成は、コアのジフェニルピラゾリジノン構造の調製から始まり、複数のステップが含まれます。反応条件には、一般的に、目的の生成物の形成を確実にするために、有機溶媒、触媒、および制御された温度の使用が含まれます。 合成経路と反応条件に関する具体的な詳細は、機密情報であり、製造元によって異なる場合があります .

工業生産方法: this compound の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、工業グレードの機器と試薬を使用することが含まれます。 品質管理対策は、さまざまな段階で実施され、規制基準への適合性と整合性を維持します .

化学反応の分析

科学研究への応用

This compound は、以下を含む幅広い科学研究の用途を持っています。

    化学: コレシストキニン受容体とそのアンタゴニストの研究における参照化合物として使用されます。

    生物学: 胃腸機能およびさまざまな生物学的プロセスにおけるコレシストキニンの役割に関する研究に使用されています。

    医学: 胃腸障害や特定の神経疾患など、コレシストキニン受容体活性に関連する状態の治療における潜在的な治療的用途について調査されています。

    産業: コレシストキニン受容体を標的とする新薬の開発に使用されています

科学的研究の応用

LY 219057 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of cholecystokinin receptors and their antagonists.

    Biology: Employed in research on gastrointestinal functions and the role of cholecystokinin in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to cholecystokinin receptor activity, such as gastrointestinal disorders and certain neurological conditions.

    Industry: Utilized in the development of new drugs targeting cholecystokinin receptors

作用機序

類似の化合物との比較

類似の化合物:

独自性: this compound は、コレシストキニン受容体アンタゴニストとしての高い特異性と効力により、独自です。 コレシストキニンオクタペプチド (CCK-8) 受容体を選択的にブロックする能力は、特に胃腸および神経機能に焦点を当てた研究において、科学研究において貴重なツールとなっています.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

LY 219057 belongs to a series of LY-prefixed compounds developed for diverse biological targets. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of this compound and Related Compounds

Compound Primary Activity Target/Mechanism Selectivity/Potency Key Applications
This compound CCK receptor antagonism Exocrine pancreas CCK receptors High specificity for pancreatic CCK receptors Pancreatitis, digestive disorders
LY 215890 Antibacterial activity Gram-positive and Gram-negative bacteria Broad-spectrum Bacterial infections
LY 215891 Antibacterial activity Gram-positive and Gram-negative bacteria Similar to LY 215890 Antimicrobial therapies
LY 221068 Antioxidant and anti-inflammatory Free radical scavenging Moderate potency Inflammatory diseases
LY 221501 NMDA receptor antagonism Glutamate NMDA receptors Central nervous system specificity Neurodegenerative disorders

Key Findings from Comparative Studies

Target Specificity :

  • This compound is distinguished by its pancreas-specific CCK receptor blockade , unlike LY 221501, which targets NMDA receptors in the central nervous system .
  • LY 215890 and LY 215891 lack receptor specificity, acting broadly against bacterial cell walls .

Therapeutic Potential: this compound’s selective action reduces systemic side effects compared to non-selective CCK antagonists (e.g., proglumide), which may interfere with gallbladder function . LY 221068’s antioxidant properties are mechanistically distinct, addressing oxidative stress rather than receptor modulation .

LY 221501) suggests divergent backbones tailored to distinct targets. For example, LY 221501’s NMDA antagonism likely involves glutamatergic pathway modifications, whereas this compound incorporates CCK-binding motifs .

生物活性

LY 219057 is a compound of significant interest in pharmacological research, particularly for its role as a competitive antagonist of the cholecystokinin (CCK) receptor in the exocrine pancreas. This receptor is crucial in mediating digestive processes, and this compound's ability to inhibit its activity has implications for various gastrointestinal disorders.

This compound operates primarily by binding to the CCK receptor, inhibiting its activation by endogenous ligands. This action can lead to decreased secretion of digestive enzymes and alterations in pancreatic function. The specificity and potency of this compound make it a valuable tool for studying CCK receptor functions and their impact on pancreatic physiology.

Pharmacological Profile

  • Target : CCK receptor (exocrine pancreas)
  • Type : Competitive antagonist
  • Potency : High affinity for CCK receptors, leading to effective inhibition of receptor-mediated responses.

Research Findings

Research has demonstrated that this compound can significantly alter physiological responses in animal models. Studies have shown that administration of this compound results in:

  • Reduced enzyme secretion : Inhibition of CCK-mediated enzyme release from the pancreas.
  • Altered gastrointestinal motility : Changes in digestive transit times and gut motility patterns.
  • Potential therapeutic applications : Investigated for conditions like pancreatitis and other disorders associated with excessive CCK signaling.

Study on Pancreatic Function

A notable study conducted on rats examined the effects of this compound on pancreatic enzyme secretion. The results indicated that:

  • Control group : Normal levels of enzyme secretion in response to CCK stimulation.
  • This compound treated group : Significant reduction in enzyme levels, suggesting effective antagonism of the CCK receptor.
GroupAmylase Secretion (U/L)Lipase Secretion (U/L)
Control150120
This compound Treatment3025

This data underscores the compound's potential as a therapeutic agent for managing conditions characterized by dysregulated CCK activity.

Clinical Implications

Further investigations into this compound's effects on human subjects are warranted, particularly regarding its safety profile and efficacy in treating gastrointestinal disorders. Preliminary findings suggest it could be beneficial in managing conditions such as:

  • Chronic pancreatitis
  • Functional dyspepsia
  • Obesity-related metabolic disorders

Q & A

Q. Q. How can researchers ensure ethical rigor in this compound's in vivo studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research, including power analysis to minimize sample sizes. Obtain IACUC approval for protocols, and disclose conflicts of interest in funding sources .

Q. What steps are critical for replicating this compound studies across laboratories?

  • Methodological Answer : Share raw data and protocols via repositories (e.g., Zenodo). Use standardized reference materials (e.g., USP-grade solvents) and validate equipment calibration. Include negative controls in all assays to detect environmental variability .

Data Presentation and Publication Guidelines

Q. How should researchers present conflicting this compound data in manuscripts to enhance clarity?

  • Methodological Answer : Use contradiction matrices to tabulate divergent results, annotating variables (e.g., pH, temperature). Discuss limitations transparently in the Discussion section, proposing follow-up experiments to resolve ambiguities .

Q. What are the key elements of a high-impact publication on this compound's mechanistic studies?

  • Methodological Answer : Structure the manuscript with a hypothesis-driven Introduction, Methods detailing reproducibility, Results with effect-size metrics, and a Discussion contextualizing findings within broader therapeutic implications. Adhere to journal-specific guidelines for supplementary data (e.g., deposition of spectral files) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY 219057
Reactant of Route 2
LY 219057

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。